molecular formula C21H19FN2OS B6071321 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide

Cat. No. B6071321
M. Wt: 366.5 g/mol
InChI Key: QIRLHWLTAUKREU-LFYBBSHMSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as FLT3 inhibitor, has been found to inhibit the activity of FLT3, a protein that plays a critical role in the growth and survival of leukemia cells.

Mechanism of Action

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide inhibits the activity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide by binding to the ATP-binding site of the protein. This binding prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cell proliferation and induction of apoptosis in leukemia cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide have been extensively studied in preclinical models. The compound has been found to inhibit the growth and survival of leukemia cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. However, the compound has also been found to have off-target effects, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide has several advantages for lab experiments. The compound is easy to synthesize and purify, and its mechanism of action is well-understood. However, the compound has limitations in terms of its off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide. One direction is to optimize the compound's structure to improve its selectivity and reduce its off-target effects. Another direction is to investigate the compound's potential therapeutic applications in other types of cancer. Additionally, further studies are needed to understand the compound's pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-(4-fluorophenyl)-1,3-thiazol-2-amine with 3-(4-isopropylphenyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran. The product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential therapeutic applications in leukemia treatment. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML) patients. The N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide inhibitor has been found to inhibit the activity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide and induce apoptosis in leukemia cells. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide inhibitor has been shown to enhance the efficacy of chemotherapy drugs in leukemia treatment.

properties

IUPAC Name

(E)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS/c1-14(2)16-6-3-15(4-7-16)5-12-20(25)24-21-23-19(13-26-21)17-8-10-18(22)11-9-17/h3-14H,1-2H3,(H,23,24,25)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRLHWLTAUKREU-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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